molecular formula C15H14N2O2S2 B12200815 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12200815
M. Wt: 318.4 g/mol
InChI Key: BPCJLOFOMVKKFL-UHFFFAOYSA-N
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Description

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-4-oxo-2-thioxo-1,3-thiazolidine with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

The compound’s unique chemical properties make it valuable in various industrial applications, including the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, while its anticancer properties could be due to its interaction with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the butyl group, leading to different chemical and biological properties.

    (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-pyrrol-2-one: Contains a pyrrole ring instead of an indole ring, resulting in variations in reactivity and applications.

Uniqueness

The presence of both the thiazolidinone and indole moieties in (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(3-butyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C15H14N2O2S2/c1-2-3-8-17-14(19)12(21-15(17)20)11-9-6-4-5-7-10(9)16-13(11)18/h4-7,19H,2-3,8H2,1H3

InChI Key

BPCJLOFOMVKKFL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Origin of Product

United States

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